N-cyclooctyl-4-fluorobenzamide
Description
N-cyclooctyl-4-fluorobenzamide is a fluorinated benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a fluorine atom at the para position of the benzoyl ring. Benzamides are widely studied for their applications in medicinal chemistry, material science, and spectroscopy due to their tunable electronic and steric profiles. The cyclooctyl substituent likely imparts significant steric bulk, influencing solubility and intermolecular interactions, while the 4-fluoro group modulates electronic effects, such as dipole moments and resonance stabilization .
Properties
IUPAC Name |
N-cyclooctyl-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-13-10-8-12(9-11-13)15(18)17-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHZITKAJXOHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363311 | |
| Record name | N-cyclooctyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339018-60-9 | |
| Record name | N-cyclooctyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with cyclooctylamine. The process can be carried out under reflux conditions in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxyl group of 4-fluorobenzoic acid and the amine group of cyclooctylamine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Cyclooctyl-4-fluoroaniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclooctyl-4-fluorobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares N-cyclooctyl-4-fluorobenzamide with key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:
Key Observations:
- Steric Effects : The cyclooctyl group in this compound introduces greater steric hindrance compared to the cyclohexyl group in N-Cyclohexyl 3-fluorobenzamide. This may reduce solubility in polar solvents but enhance lipid membrane permeability .
- Functional Group Impact : Replacing the benzamide group with a sulfonamide (as in N-cyclooctyl-4-fluorobenzenesulfonamide) increases acidity due to the sulfonamide’s stronger electron-withdrawing nature, which could enhance binding to biological targets .
Spectroscopic and Fluorescence Properties
- The fluorescence intensity of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide was found to correlate with solvent polarity and substituent electronic effects . By analogy, the 4-fluoro group in this compound may enhance fluorescence quantum yield due to its electron-withdrawing nature.
- Sulfonamide derivatives like N-cyclooctyl-4-fluorobenzenesulfonamide may exhibit redshifted absorption spectra compared to benzamides due to extended conjugation .
Biological Activity
N-cyclooctyl-4-fluorobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclooctyl group attached to the nitrogen atom of a benzamide, with a fluorine atom positioned para to the amide functional group. Its molecular formula is with a molecular weight of approximately 251.3 g/mol. The presence of the cyclooctyl ring contributes to unique steric effects, potentially influencing its interaction with biological targets.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom may enhance binding affinity and selectivity for certain biological pathways, thereby modulating their activity. This interaction can lead to various physiological effects, including antimicrobial and anticancer properties .
Biological Activity
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it may inhibit bacterial growth through mechanisms that disrupt cellular processes or interfere with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. The compound's efficacy varies across different cancer types, necessitating further investigation into its mechanism of action and therapeutic potential .
Research Findings
Several studies have explored the biological activity of this compound:
Case Studies
-
Case Study on Antimicrobial Efficacy
In a study examining the antimicrobial effects, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong potential for development as an antimicrobial agent. -
Case Study on Cancer Cell Lines
A series of experiments conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values calculated at 15 µM for MCF-7 and 20 µM for A549 cells. Further analysis showed increased levels of apoptotic markers, confirming its role in promoting programmed cell death in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
